Regioisomer-Specific Differences in Physicochemical Properties: The Case of Lipophilicity and Polar Surface Area
The target compound's 3,5-substitution pattern yields a distinct physicochemical profile compared to its 4,3-substituted regioisomer. While direct experimental data for 3-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline is not publicly available in this search, its closest analog, 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline, exhibits a calculated LogP of 3.98 and a topological polar surface area (TPSA) of 35.25 Ų [1]. These values represent a class-level inference for the target compound, which, due to the different relative position of the hydrogen bond-donating aniline and the polar trifluoromethyl group, is expected to possess a subtly altered LogP and TPSA. This variance, though seemingly small, can critically affect membrane permeability, solubility, and target binding kinetics in biological assays.
| Evidence Dimension | Calculated Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline; LogP = 3.98, TPSA = 35.25 Ų |
| Quantified Difference | Not available |
| Conditions | In silico calculation using JChem |
Why This Matters
For procurement decisions, this underscores that even regioisomers with identical molecular weight cannot be interchanged without risking altered pharmacokinetic or biophysical behavior.
- [1] ChemBase. 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline. Accessed April 2026. View Source
